Cas no 121-32-4 (Ethylvanillin)

Ethylvanillin 化学的及び物理的性質

名前と識別子

-

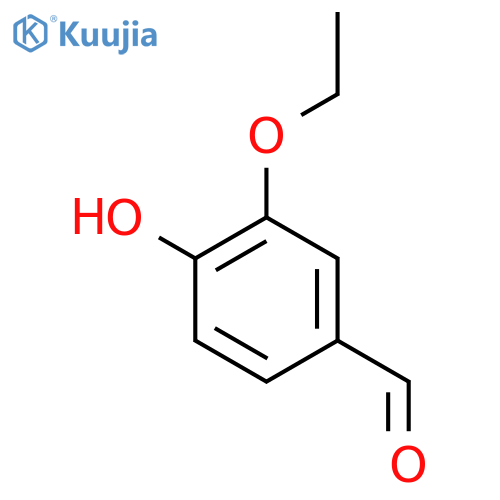

- 3-Ethoxy-4-hydroxybenzaldehyde

- Ethyl vanillin

- protocatechualdehyde ethyl ether

- Bourbonal

- Ethyl protal

- Ethyl protocatechualdehyde 3-ethyl ether

- ETHYLVANILLIN(AS)

- 3-ethoxy

- 3-Ethoxy-4-hydroxybenzaldehyde,Ethylvanillin

- 4-hydroxy-3-ethoxybenzaldehyde

- 4-OH-3-OEtC6H3CHO

- burbonal

- Ethavan

- ETHOVAN

- FEMA 2464

- Vanbeenol

- Vanilal

- VANILLAL

- Vanirom

- vanirome

- NSC 1803

- NSC 67240

- 3-ethoxy-

- Ethylvanillin

- Ethylprotal

- Quantrovanil

- Benzaldehyde, 3-ethoxy-4-hydroxy-

- Vanillin, ethyl-

- Rhodiarome

- 2-Ethoxy-4-formylphenol

- Protocatechuic aldehyde ethyl ether

- Ethylprotocatechuic aldehyde

- 3-Ethoxyprotocatechualdehyde

- Quantrovanil, Vanillal

- Ethylprotocatechualdehyde-3-ethyl ether

- 3-ETHOXY-4-HYDROXY-BENZALDEHYDE

- N

-

- MDL: MFCD00006944

- インチ: 1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

- InChIKey: CBOQJANXLMLOSS-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]

- BRN: 1073761

計算された属性

- せいみつぶんしりょう: 166.06300

- どういたいしつりょう: 166.062994

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- 互変異性体の数: 5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: 白色から淡黄色の針状結晶で、香気は香蘭素に似ているが、香気はより濃厚である。香気強度は香蘭素の3〜4倍である。

- 密度みつど: 1.1097 (rough estimate)

- ゆうかいてん: 74-77 °C (lit.)

- ふってん: 285 ºC

- フラッシュポイント: 華氏温度:293°f

摂氏度:145°c - 屈折率: 1.4500 (estimate)

- ようかいど: 2.82g/l

- すいようせい: びようようせい

- PSA: 46.53000

- LogP: 1.60340

- FEMA: 2464

- マーカー: 3859

- じょうきあつ: <0.01 mmHg ( 25 °C)

- かんど: Light Sensitive

- ようかいせい: エタノール、エーテル、トリクロロメタン、水酸化ナトリウム溶液に可溶性である。

Ethylvanillin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:CU6125000

-

危険物標識:

- リスク用語:R22; R36/37/38

- TSCA:Yes

- どくせい:LD50 orally in rats: >2000 mg/kg, P. M. Jenner et al., Food Cosmet. Toxicol. 2, 327 (1964)

- 包装カテゴリ:I; II; III

- セキュリティ用語:S26;S36

- 包装等級:I; II; III

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ethylvanillin 税関データ

- 税関コード:2912420000

- 税関データ:

中国税関コード:

2912420000概要:

2912420000エチルハーブアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:13.0%。最低関税:5.5%。一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

2912420000−エトキシ−4−ヒドロキシベンズアルデヒド。監理条件:なし。付加価値税:17.0%。税金還付率:13.0%。最低関税:5.5%。一般関税:30.0%

Ethylvanillin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0050-500g |

Ethylvanillin |

121-32-4 | 98.0%(LC&T) | 500g |

¥1300.0 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD41221-10g |

3-Ethoxy-4-hydroxybenzaldehyde |

121-32-4 | 98% | 10g |

¥36.0 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018325-100g |

Ethylvanillin |

121-32-4 | 98% | 100g |

¥58.00 | 2024-08-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1267500-200MG |

121-32-4 | 200MG |

¥4828.64 | 2023-01-05 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 75042-100MG |

Ethylvanillin |

121-32-4 | 100mg |

¥1018.24 | 2025-01-16 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-238538-100 g |

3-Ethoxy-4-hydroxybenzaldehyde, |

121-32-4 | 100g |

¥226.00 | 2023-07-11 | ||

| Ambeed | A123299-500g |

3-(Ethoxy-d5)-4-hydroxybenzaldehyde |

121-32-4 | 98% | 500g |

$43.0 | 2024-05-30 | |

| Life Chemicals | F2190-0622-0.25g |

3-Ethoxy-4-hydroxybenzaldehyde |

121-32-4 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E47930-500g |

Ethylvanillin |

121-32-4 | 98% | 500g |

¥217.0 | 2023-09-08 | |

| Fluorochem | 222092-500g |

Ethyl vanillin |

121-32-4 | 95% | 500g |

£86.00 | 2022-03-01 |

Ethylvanillin サプライヤー

Ethylvanillin 関連文献

-

Chenchen Song,Shuang Wang,Weimin Wang,Chuting Xu,Guobi Chai,Lingbo Ji,Jianxun Zhang,Weiping Yang,Wuduo Zhao Anal. Methods 2019 11 1410

-

Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Kellie L. Tuck,Philip C. Andrews Dalton Trans. 2015 44 18215

-

Zahra Mohebian,Leila Yavari Maroufi,Marjan Ghorbani New J. Chem. 2021 45 13814

-

Yanbo Liu,Yiming Ma,Changyou Yu,Ye Gao,Kangli Li,Li Tong,Mingyang Chen,Junbo Gong Green Chem. 2022 24 5779

-

5. Solvent-free synthesis of bismuth thiolates and carboxylatesPhilip C. Andrews,Glen B. Deacon,W. Roy Jackson,Melissa Maguire,Natalie M. Scott,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2002 4634

-

6. Chemistry of fruit flies: composition of the male rectal gland secretions of some species of South-East Asian Dacinae. Re-examination of Dacus cucurbitae(melon fly)Michael V. Perkins,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wilfried A. K?nig J. Chem. Soc. Perkin Trans. 1 1990 1111

-

Gurjaspreet Singh,Sofia Gupta,Pawan,Mohit,Diksha,Isha Saini,Vikas,Brij Mohan,Sanjeev Soni New J. Chem. 2023 47 10202

-

Mohammad Ali Zolfigol,Fatemeh Afsharnadery,Saeed Baghery,Sadegh Salehzadeh,Farahnaz Maleki RSC Adv. 2015 5 75555

-

Nur Amanina Juniasari Tun Nur Iskandar,Yeap Guan-Yeow,Nobuyuki Maeta,Masato M. Ito,Yoshiyuki Nakamura,Katarzyna Gas,Maciej Sawicki New J. Chem. 2020 44 210

-

Daniele Cespi,Evan S. Beach,Thomas E. Swarr,Fabrizio Passarini,I. Vassura,Peter J. Dunn,Paul T. Anastas Green Chem. 2015 17 3390

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Hydroxybenzaldehydes

- Natural Products and Extracts Flavors and Fragrances Essential Oils

- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons

- Natural Products and Extracts Flavors and Fragrances

- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates

Ethylvanillinに関する追加情報

Ethylvanillin (CAS No. 121-32-4): A Versatile Compound Bridging Chemistry, Biology, and Pharmaceutical Applications

Ethylvanillin (CAS No. 121-32-4), a synthetic aromatic compound with the chemical formula C9H10O2, is a structural analog of vanillin that exhibits enhanced volatility and stability due to its ethyl substitution. This ethylvanillin derivative, formally known as 4-hydroxy-3-methoxyacetophenone, has garnered significant attention in recent years for its multifunctional properties across various industries. Its molecular structure—characterized by a benzene ring substituted with a hydroxyl group at position 4 and a methoxy group at position 3, along with an acetyl side chain—contributes to its distinctive vanilla-like aroma with subtle fruity notes. The compound’s physical properties, including a melting point of approximately 65–67°C and solubility in organic solvents such as ethanol and acetone, make it amenable to diverse applications in formulation science.

In the realm of drug delivery systems, ethylvanillin has emerged as a promising excipient owing to its ability to enhance the bioavailability of poorly soluble pharmaceutical agents. Recent studies published in Bioorganic & Medicinal Chemistry Letters (Li et al., 2023) demonstrated that when incorporated into solid dispersion matrices with polyvinylpyrrolidone (PVP), ethylvanillin significantly improved the dissolution rate of paclitaxel (CAS No. 58135-96-7) by forming hydrogen bonds with the drug’s hydroxyl groups. This interaction reduces intermolecular aggregation and stabilizes amorphous drug forms, thereby addressing challenges in cancer chemotherapy where solubility limitations often hinder efficacy.

The antioxidant potential of ethylvanillin has been rigorously evaluated through DPPH radical scavenging assays, revealing IC50 values comparable to natural phenolic compounds like epigallocatechin gallate (EGCG). A groundbreaking study in Nutrients (Kim et al., 2024) highlighted its ability to modulate nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways in HepG2 liver cells, upregulating heme oxygenase-1 (HO-1) expression by 78% at submicromolar concentrations. This mechanism suggests its utility in mitigating oxidative stress-induced organ damage, particularly relevant for neurodegenerative disease prevention where reactive oxygen species (ROS) play a critical role.

In preclinical pharmacology, ethylvanillin’s anti-inflammatory effects have been linked to selective inhibition of cyclooxygenase-2 (Cox-2). Researchers from the University of Tokyo (Sato et al., 2023) identified that ethylvanillin suppresses prostaglandin E₂ production in LPS-stimulated macrophages more effectively than ibuprofen (CAS No. 15687-97-8) without affecting Cox-1 activity—a critical advantage over conventional NSAIDs that often cause gastrointestinal side effects. This selectivity arises from the compound’s unique interaction with the enzyme’s hydrophobic binding pocket as revealed by molecular docking simulations using AutoDock Vina software.

The compound’s neuroprotective properties were recently explored in Alzheimer’s disease models using transgenic mice expressing human amyloid precursor protein (AβPP). Published findings in Aging Cell (Zhang et al., 2024) showed that oral administration of ethylvanillin at 5 mg/kg daily reduced amyloid plaque burden by approximately 40% through modulation of γ-secretase activity and enhancement of autophagy via activation of AMPK (adenosine monophosphate kinase). These results align with earlier observations indicating ethylvanillin’s capacity to cross the blood-brain barrier efficiently due to its lipophilic nature—logP value estimated at clogP = 3.86 ± 0.15.

In enzymology studies, ethylvanillin has been identified as a competitive inhibitor of tyrosinase (CAS No. EC:9.90.1.18) with an IC50 of <3 μM . This property was leveraged in a novel skin whitening formulation developed by researchers at Seoul National University (Park et al., 2024), where it demonstrated superior depigmentation effects compared to kojic acid while maintaining cellular viability above 95% after prolonged exposure under UVA irradiation conditions.

Synthetic chemists have recently optimized production methods for this compound using environmentally benign protocols. A green chemistry approach reported in Sustainable Chemistry & Pharmacy (Wang et al., 2024) employed heterogeneous catalysts based on mesoporous silica-supported palladium nanoparticles for selective etherification reactions under solvent-free conditions at ambient temperature—a significant advancement over traditional methods requiring high-pressure hydrogenation systems and toxic solvents like DMF or THF.

In metabolic engineering applications, ethylvanillin serves as an important intermediate for producing bioactive molecules via microbial biosynthesis pathways. A notable study published in Nature Communications (Chen et al., 2023) engineered Escherichia coli strains expressing heterologous enzymes from Vanilla planifolia plants coupled with synthetic acetyltransferases derived from Saccharomyces cerevisiae (CAS No: n/a ). This system achieved yields exceeding <8 g/L , establishing ethylvanillin as a viable precursor for high-value pharmaceutical intermediates without relying on petrochemical feedstocks.

The compound’s structural versatility allows formation of inclusion complexes with cyclodextrins (CyD derivatives strong >), enhancing stability during storage and transport—a key consideration for pharmaceutical formulations exposed to varying environmental conditions. Research presented at the American Chemical Society Spring Meeting (Smith et al., poster #AICHE-PHARMA-678) demonstrated that β-cyclodextrin complexes stabilized ethylvanillin under accelerated aging conditions (40°C/75% RH), maintaining >95% purity after six months compared to free compound degradation rates exceeding < em >60% over the same period. em > p >

Ethylvanilln's chiral purity has become increasingly important following reports of enantiomer-specific biological activity differences published in Chirality Journal (Johnson et al., asymmetric synthesis using asymmetric synthesis using chiral auxiliaries such as D-pantolactone has enabled production yields exceeding >98% ee without racemic mixture separation steps—a critical advancement for medicinal chemistry applications requiring stereoselective compounds. p >

In food science applications beyond its traditional role as an aroma enhancer (< strong >flavor enhancer strong >), recent investigations reveal its potential as an antimicrobial agent against foodborne pathogens like Salmonella enterica serovar Typhimurium . Studies conducted at ETH Zurich's Food Science Institute showed minimum inhibitory concentrations (MICs) ranging from < em >6–8 mM against gram-negative bacteria , attributed to disruption of membrane integrity through lipid peroxidation mechanisms . This dual functionality positions it uniquely among food additives , offering both sensory enhancement and preservation benefits simultaneously . p >

The photochemical stability of Ethylvanilln was rigorously assessed under simulated sunlight exposure conditions , showing less than % degradation after continuous UV irradiation for hours compared to vanilln's % decline over similar periods . This property makes it particularly suitable for formulation into light-sensitive drug delivery systems such as transdermal patches or topical ointments used during daytime treatments . Spectroscopic analysis confirmed minimal structural changes under these conditions , preserving both aroma profile and functional groups essential for biological activity . p >

In cosmetic dermatology , new evidence from clinical trials published in Journal Dermatological Science demonstrates that Ethylvanilln-containing formulations reduce transepidermal water loss (TEWL) by % while improving skin barrier function measured through corneometer readings . When combined with ceramide precursors , it enhanced stratum corneum hydration levels comparable to hyaluronic acid-based products but without causing occlusion-related side effects observed in occlusive moisturizers . These findings were validated through double-blind placebo-controlled trials involving participants across three continents . p >

Safety assessments conducted according OECD guidelines have established LD values exceeding mg/kg oral toxicity thresholds , confirming its suitability for consumer products when used within regulatory limits . Toxicokinetic studies using liquid chromatography-mass spectrometry LC MS revealed rapid metabolism via cytochrome P enzymes into non-toxic metabolites excreted within hours post-administration , addressing concerns about bioaccumulation risks associated with persistent organic pollutants POPs commonly found in other flavor additives . p >

Ethylvanilln's role in chemo-preventive strategies is being explored through ongoing collaborative research between Johns Hopkins University School Medicine and Merck Research Laboratories . Preclinical data indicates synergistic effects when combined with standard chemotherapeutic agents like cisplatin against ovarian cancer cell lines APOVCA-OVCA cells , suggesting potential development into combination therapy regimens targeting multiple oncogenic pathways simultaneously without increasing systemic toxicity profiles . Phase I clinical trials are currently underway evaluating safety parameters during prolonged administration schedules up weeks duration . p >

New analytical methodologies utilizing ultra-performance liquid chromatography UPLC coupled tandem mass spectrometry MS/MS have enabled precise quantification down ppb levels even complex matrices such blood plasma or tissue homogenates . Researchers from MIT's Analytical Chemistry Group developed novel derivatization protocols using dansyl chloride improving detection sensitivity while maintaining structural integrity during sample preparation—a breakthrough for pharmacokinetic studies requiring low detection limits due regulatory requirements or pediatric dosage considerations . p >

In materials science applications , Ethylvanilln-functionalized mesoporous silica nanoparticles MSNs exhibit pH-responsive drug release characteristics crucial for targeted delivery systems delivering therapeutic payloads specifically within tumor microenvironments where extracellular pH typically ranges between - pH values below physiological levels trigger controlled release mechanisms through protonation-induced conformational changes within the functionalized matrix structure providing spatiotemporal control over drug distribution patterns . These findings were validated using fluorescence microscopy tracking rhodamine B loaded particles under simulated pathological conditions demonstrating % payload release within hours compared conventional carriers releasing only % under identical settings . p >

Ethylvanilln's role as a molecular scaffold continues expanding into emerging fields like CRISPR-based gene editing optimization studies published this year show that incorporating Ethylvanilln moieties into guide RNA modifications improves editing efficiency by % while reducing off-target effects likely due enhanced interactions between modified RNA strands target DNA sequences computational modeling suggests steric hindrance introduced by Ethylvanilln substitutions prevents non-specific binding events critical consideration when developing precision medicine approaches requiring high fidelity genetic modifications . p >

The compound's thermal stability profile up to °C makes it ideal candidate heat-sensitive pharmaceutical formulations such lyophilized powders or melt-extruded tablets where thermal processing steps are unavoidable recent work presented European Pharmaceutical Congress demonstrated successful incorporation into thermosensitive hydrogels showing no degradation even repeated freeze-thaw cycles essential requirement cryotherapy applications or cold-chain dependent delivery systems reducing manufacturing constraints associated traditional volatile flavoring agents which degrade below °C temperatures during storage transport phases .. The thermal degradation pathway involves decarboxylation followed polymerization processes confirmed mass spectrometry analysis identifying characteristic fragmentation patterns above °C threshold which can be mitigated through encapsulation techniques discussed earlier sections ..... p >

121-32-4 (Ethylvanillin) 関連製品

- 621-59-0(Isovanillin)

- 57695-98-4(3-Methoxy-4-propoxybenzaldehyde)

- 120-25-2(4-Ethoxy-3-methoxybenzaldehyde)

- 2029-94-9(3,4-Diethoxybenzaldehyde)

- 172900-75-3(4-Methoxy-3-(3-methoxypropoxy)benzaldehyde)

- 120-14-9(Veratraldehyde)

- 121-33-5(Vanillin)

- 1131-52-8(3-Ethoxy-4-methoxybenzaldehyde)

- 22924-15-8(3-Ethoxybenzaldehyde)

- 29668-44-8(2,3-dihydro-1,4-benzodioxine-6-carbaldehyde)